(2-Methyl-imidazol-1-yl)-acetic acid
Overview
Description
(2-Methyl-imidazol-1-yl)-acetic acid: is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The presence of the methyl group at the second position and the acetic acid moiety attached to the nitrogen atom at the first position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-imidazol-1-yl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylimidazole.
Alkylation: The 2-methylimidazole is then alkylated using a suitable alkylating agent such as chloroacetic acid or its derivatives.
Reaction Conditions: The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
Purification: The product is purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Methyl-imidazol-1-yl)-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In coordination chemistry, (2-Methyl-imidazol-1-yl)-acetic acid is used as a ligand to form metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a building block for bioactive molecules.
Medicine
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and resins. It also finds applications in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of (2-Methyl-imidazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the acetic acid moiety, making it less versatile in coordination chemistry.
2-Ethylimidazole: Similar structure but with an ethyl group instead of a methyl group, leading to different steric and electronic properties.
Imidazole-4-acetic acid: The acetic acid group is attached at a different position, resulting in distinct reactivity and applications.
Uniqueness
(2-Methyl-imidazol-1-yl)-acetic acid is unique due to the specific positioning of the methyl and acetic acid groups, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand in coordination chemistry and its potential therapeutic applications make it a compound of significant interest.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-7-2-3-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLNXONACKSAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349495 | |
Record name | (2-Methyl-imidazol-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-36-3 | |
Record name | (2-Methyl-imidazol-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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